D-Biopterin

Descripción general

Descripción

La biopterina es un derivado de pterina que funciona como un cofactor enzimático endógeno en muchas especies de animales, bacterias y hongos. Es un metabolito del trifosfato de guanosina y desempeña un papel crucial en la síntesis de neurotransmisores como la dopamina, la norepinefrina, la epinefrina y la serotonina . La biopterina también participa en la síntesis de óxido nítrico, lo que la hace esencial para varios procesos fisiológicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La biopterina se puede sintetizar mediante diversos métodos. Un enfoque común implica la hidrólisis de la diacetilbiopterina en condiciones alcalinas, seguida de extracción, hidrogenación y ajuste ácido para obtener clorhidrato de sapropterina . El proceso incluye la hidrogenación catalítica utilizando un catalizador de platino bajo alta presión de hidrógeno .

Métodos de producción industrial: La producción industrial de biopterina implica rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para lograr una alta pureza y eficiencia, con solventes respetuosos con el medio ambiente y métodos rentables .

Análisis De Reacciones Químicas

Tipos de reacciones: La biopterina sufre varios tipos de reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Puede oxidarse para formar dihidrobiopterina y luego biopterina . Las reacciones de reducción pueden convertir la biopterina de nuevo a tetrahidrobiopterina .

Reactivos y condiciones comunes:

Oxidación: Oxidación no enzimática u oxidación enzimática utilizando hidroxilasas de aminoácidos aromáticos.

Reducción: Reducción enzimática utilizando reductasa de dihidrofolato.

Principales productos formados:

Oxidación: Dihidrobiopterina y biopterina.

Reducción: Tetrahidrobiopterina.

Aplicaciones Científicas De Investigación

Biochemical Role and Mechanism

D-Biopterin is primarily known for its function as a cofactor for aromatic amino acid hydroxylases (AAAH), which are essential for synthesizing neurotransmitters such as dopamine, norepinephrine, and serotonin. Additionally, it is involved in the metabolism of phenylalanine, a key amino acid in protein synthesis. The biochemical pathways involving this compound include:

- De Novo Synthesis : this compound is synthesized from guanosine triphosphate (GTP) through a series of enzymatic reactions.

- Recycling Pathways : The compound can be converted back to its active form from its oxidized state (dihydrobiopterin) via dihydrobiopterin reductase.

Neurological Disorders

This compound has been studied for its potential therapeutic effects in various neurological conditions:

- Alzheimer's Disease (AD) : Research indicates that this compound administration may improve cognitive function and mitigate metabolic deficits associated with AD. In animal models, it has been shown to enhance memory recognition and reduce oxidative stress in the brain .

- Parkinson's Disease : Given its role in dopamine synthesis, this compound is being investigated for its potential to alleviate symptoms related to dopamine deficiency.

Psychiatric Disorders

Imbalances in biopterin levels have been linked to mood disorders, particularly depression. Studies suggest that restoring normal biopterin levels could have beneficial effects on mood regulation and overall mental health .

Case Study 1: Alzheimer's Disease

A study involving patients with Alzheimer's disease highlighted significantly lower concentrations of biopterin in cerebrospinal fluid compared to healthy controls. This suggests a central deficiency of biopterin may contribute to the pathophysiology of AD .

Case Study 2: Cognitive Impairment in Aging

In a preclinical study using triple-transgenic mice models of Alzheimer's disease, administration of this compound improved cognitive performance and reduced amyloid-beta accumulation. This underscores the potential of this compound as a multi-target therapeutic agent against neurodegenerative diseases .

Research Findings

Recent findings emphasize the multifaceted roles of this compound beyond being merely an enzymatic cofactor:

- Cytoprotection : this compound exhibits antioxidant properties, helping protect cells from oxidative stress and inflammation .

- Mitochondrial Function : It has been recognized as a critical factor for mitochondrial activity, suggesting its involvement in energy metabolism and cell survival pathways .

Data Table: Summary of Applications and Findings

Mecanismo De Acción

La biopterina actúa como un cofactor para las hidroxilasas de aminoácidos aromáticos, que están involucradas en la síntesis de neurotransmisores . También juega un papel en la síntesis de óxido nítrico al actuar como un cofactor para la sintetasa de óxido nítrico . Los objetivos moleculares incluyen enzimas como la reductasa de sepiapterina, la sintetasa de 6-piruvoil tetrahidrobiopterina y la reductasa de dihidrofolato .

Comparación Con Compuestos Similares

En comparación con sus análogos, la propia biopterina tiene poca importancia biológica en su forma completamente oxidada . sus formas reducidas, como la tetrahidrobiopterina, son cruciales para varios procesos fisiológicos .

Compuestos similares:

Tetrahidrobiopterina (BH4): Un cofactor esencial para la síntesis de neurotransmisores y la producción de óxido nítrico.

Dihidrobiopterina (BH2): Un intermedio en el ciclo de oxidación-reducción de las biopterinas.

El papel único de la biopterina como cofactor en múltiples reacciones enzimáticas y su participación en procesos fisiológicos críticos la convierten en un compuesto de gran interés en la investigación científica y las aplicaciones industriales.

Actividad Biológica

D-Biopterin, also known as tetrahydrobiopterin (BH4), is a crucial cofactor involved in several biological processes, including the synthesis of neurotransmitters and nitric oxide. This article delves into its biological activity, highlighting its roles in various physiological and pathological contexts, supported by research findings and case studies.

Overview of this compound

This compound is a naturally occurring pteridine derivative that serves as an essential cofactor for enzymes involved in the hydroxylation of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. It is also vital for the production of nitric oxide (NO) from L-arginine. The biochemical pathways involving this compound are critical for maintaining neurotransmitter balance and vascular health.

Biological Roles

-

Cofactor in Enzymatic Reactions :

- This compound acts as a cofactor for phenylalanine hydroxylase, which converts phenylalanine to tyrosine.

- It is also involved in the hydroxylation of tryptophan to serotonin and tyrosine to dopamine.

- Antioxidant Activity :

- Regulation of Nitric Oxide Synthesis :

Case Study: Cerebral Malaria

A study investigated biopterin levels in children with cerebral malaria (CM) compared to those with uncomplicated malaria and healthy controls. The results indicated that urine levels of BH4 were significantly lower in CM patients (1.10 μmol/mmol creatinine) compared to the other groups, suggesting a correlation between low BH4 levels and impaired NO bioavailability, potentially contributing to severe disease outcomes .

| Group | Median Urine BH4 (μmol/mmol creatinine) | Statistical Significance |

|---|---|---|

| Cerebral Malaria (CM) | 1.10 | p < 0.001 |

| Uncomplicated Malaria (UM) | 2.10 | |

| Healthy Controls (HC) | 1.60 |

Study: Phenylketonuria

In a genetic study involving 35 children diagnosed with phenylketonuria (PKU), researchers identified mutations in the phenylalanine hydroxylase gene that influenced the response to BH4 therapy. Approximately 65% of cases exhibited a classic PKU pattern, with specific mutations correlating with biopterin responsiveness, thereby reducing dietary restrictions for these patients .

This compound's biological activity is mediated through several mechanisms:

- Enzyme Activation : It activates enzymes necessary for neurotransmitter synthesis, thus affecting mood and cognitive functions.

- Regulation of Inflammation : By modulating NO production, this compound plays a role in inflammatory responses, particularly in conditions like diabetes where oxidative stress is prevalent .

- Neuroprotection : Its antioxidant properties contribute to neuroprotection against conditions characterized by oxidative damage .

Propiedades

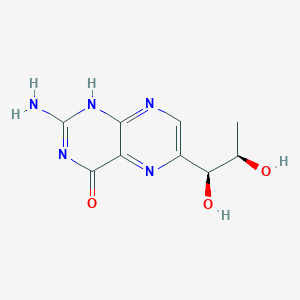

IUPAC Name |

2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQIJBMDNUYRAM-AWFVSMACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Biopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

36183-24-1, 13039-62-8, 22150-76-1 | |

| Record name | rel-2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4(3H)-pteridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36183-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Biopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13039-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | biopterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [S-(R*,S*)]-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Biopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.